molecular formula C13H18N4O4 B11529512 N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide

N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide

Cat. No.: B11529512
M. Wt: 294.31 g/mol
InChI Key: JGYIUWWHPOMVJG-NTEUORMPSA-N
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Description

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a hydroxybutanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide typically involves the condensation of 2-(dimethylamino)-5-nitrobenzaldehyde with 4-hydroxybutanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-4-hydroxybutanehydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its nitrophenyl group contributes to its potential biological activities, while the dimethylamino group enhances its solubility and reactivity in various chemical reactions.

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-4-hydroxybutanamide

InChI

InChI=1S/C13H18N4O4/c1-16(2)12-6-5-11(17(20)21)8-10(12)9-14-15-13(19)4-3-7-18/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,15,19)/b14-9+

InChI Key

JGYIUWWHPOMVJG-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CCCO

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CCCO

Origin of Product

United States

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